molecular formula C11H13ClN2O B6607143 1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride CAS No. 2839144-33-9

1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride

Cat. No.: B6607143
CAS No.: 2839144-33-9
M. Wt: 224.68 g/mol
InChI Key: BPWTYOZXZCYMEP-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride is a versatile compound with a unique structure that allows for various applications in scientific research. It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . This compound is used in diverse fields ranging from drug development to organic synthesis.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-11(6-3-7-11)10-13-8-4-1-2-5-9(8)14-10;/h1-2,4-5H,3,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWTYOZXZCYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3=CC=CC=C3O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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